4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile
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Overview
Description
4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a thiadiazole ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the phenyl and thiadiazole groups. The final step involves the addition of the carbonitrile group under controlled conditions. Specific reagents and catalysts, such as palladium or nickel complexes, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1-[5-(methyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile
- 4-Phenyl-1-[5-(ethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile
- 4-Phenyl-1-[5-(butyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile
Uniqueness
4-Phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the thiadiazole ring may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C17H20N4S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-phenyl-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C17H20N4S/c1-13(2)15-19-20-16(22-15)21-10-8-17(12-18,9-11-21)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3 |
InChI Key |
BNIIYWDKZGNHLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCC(CC2)(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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